2-(3-Fluoro-5-methoxyphenyl)oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-5-methoxyphenyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 5-position on the phenyl ring, along with a carboxylic acid group at the 4-position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-methoxyphenyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at elevated temperatures (70–90 °C) to form the oxazoline intermediate, which is then oxidized to the corresponding oxazole using commercial manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using flow chemistry techniques. This approach allows for the continuous production of the compound with improved safety and efficiency. The use of a packed reactor containing manganese dioxide facilitates the oxidative aromatization of the oxazoline intermediate to the oxazole .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-methoxyphenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups on the phenyl ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidative aromatization of oxazolines to oxazoles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce functional groups.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups and properties depending on the reagents and conditions used.
Scientific Research Applications
2-(3-Fluoro-5-methoxyphenyl)oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-methoxyphenyl)oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine and methoxy groups on the phenyl ring enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)oxazole-4-carboxylic acid: Similar structure but lacks the fluorine atom.
5-(2-Fluorophenyl)-1,2-oxazole-4-carboxylic acid: Similar structure but lacks the methoxy group.
Uniqueness
2-(3-Fluoro-5-methoxyphenyl)oxazole-4-carboxylic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination of substituents enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8FNO4 |
---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
2-(3-fluoro-5-methoxyphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO4/c1-16-8-3-6(2-7(12)4-8)10-13-9(5-17-10)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
XVJOZPGGMGKSMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=CO2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.